2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Next, the 2-propyl group is introduced via alkylation reactions, often using propyl halides under basic conditions. The 2-oxoethyl group can be added through an esterification reaction, where the quinoline carboxylic acid is reacted with 2-oxoethyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production times. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Propyl-4-quinolinecarboxylate: Lacks the 4-methylphenyl and 2-oxoethyl groups, resulting in different chemical properties and biological activities.
4-Methylphenyl-2-oxoethyl quinolinecarboxylate:
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to drug development.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-propylquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-6-17-13-19(18-7-4-5-8-20(18)23-17)22(25)26-14-21(24)16-11-9-15(2)10-12-16/h4-5,7-13H,3,6,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACMDXHRKUQHIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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